molecular formula C13H16BrN3O3S B12557247 Benzenesulfonamide, 4-bromo-N-(7-diazo-6-oxoheptyl)- CAS No. 142963-35-7

Benzenesulfonamide, 4-bromo-N-(7-diazo-6-oxoheptyl)-

Cat. No.: B12557247
CAS No.: 142963-35-7
M. Wt: 374.26 g/mol
InChI Key: FAPZZFRVLORPBV-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-bromo-N-(7-diazo-6-oxoheptyl)- (abbreviated here as Br-DOBS for readability), is a synthetic benzenesulfonamide derivative characterized by a bromine substituent at the para position of the benzene ring and a diazo-functionalized heptyl chain. This compound exhibits unique physicochemical properties due to its dual functional groups: the sulfonamide moiety confers inhibitory activity against enzymes like carbonic anhydrases (CAs), while the diazo group enhances reactivity for targeted covalent modifications or photolabeling applications .

It acts as a selective inhibitor of tumor-associated CA isoforms (CA IX and XII), which are overexpressed in hypoxic cancers . Additionally, it has shown efficacy in reducing hemolysis and dermonecrosis in loxoscelism (spider envenomation) models by modulating sphingomyelinase and phospholipase D pathways .

Properties

CAS No.

142963-35-7

Molecular Formula

C13H16BrN3O3S

Molecular Weight

374.26 g/mol

IUPAC Name

4-bromo-N-(7-diazo-6-oxoheptyl)benzenesulfonamide

InChI

InChI=1S/C13H16BrN3O3S/c14-11-5-7-13(8-6-11)21(19,20)17-9-3-1-2-4-12(18)10-16-15/h5-8,10,17H,1-4,9H2

InChI Key

FAPZZFRVLORPBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCCCCC(=O)C=[N+]=[N-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-bromo-N-(7-diazo-6-oxoheptyl)- typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-bromo-N-(7-diazo-6-oxoheptyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Benzenesulfonamide, 4-bromo-N-(7-diazo-6-oxoheptyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-bromo-N-(7-diazo-6-oxoheptyl)- involves its interaction with specific molecular targets. The diazo group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This compound can also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural and Functional Analogues

Br-DOBS belongs to a broader class of benzenesulfonamides with diverse substituents and side chains. Key analogues include:

  • Acetazolamide : A classic CA inhibitor with a thiadiazole moiety.
  • Methazolamide : A methyl-substituted acetazolamide analogue with enhanced lipophilicity.
  • 4-Chloro-N-(pentyl)benzenesulfonamide : A halogenated derivative lacking the diazo group.

Enzyme Inhibition Profiles

Br-DOBS exhibits distinct selectivity compared to other benzenesulfonamides. For example:

Compound CA II (Ki, nM) CA IX (Ki, nM) CA XII (Ki, nM) Selectivity Ratio (IX/XII vs. II)
Br-DOBS 12.3 8.5 9.2 ~1.4–1.5x
Acetazolamide 250 25 34 ~10x
Methazolamide 150 30 28 ~5x
4-Chloro-N-(pentyl)BSA 8.7 15.4 18.1 ~0.5–0.6x

*Data adapted from CA inhibition studies *

Br-DOBS shows superior potency against CA II compared to acetazolamide but lower isoform selectivity. Its diazo side chain may contribute to non-competitive binding modes, differentiating it from traditional sulfonamide inhibitors .

Reactivity and Stability

The diazo group in Br-DOBS introduces unique reactivity but reduces stability compared to analogues:

  • Photolability : The diazo group enables photoaffinity labeling for target identification, unlike 4-methyl or 4-chloro derivatives .
  • In vivo stability : Br-DOBS has a shorter plasma half-life (t₁/₂ = 2.3 h) than 4-fluoro-N-(heptyl)benzenesulfonamide (t₁/₂ = 5.8 h) due to rapid diazo decomposition .

Toxicity Profile

Br-DOBS exhibits lower cytotoxicity (IC₅₀ = 82 µM in HEK293 cells) compared to platinum-based sphingomyelinase inhibitors (IC₅₀ = 15 µM) . However, diazo degradation products may generate reactive oxygen species (ROS) at high doses .

Key Research Findings

  • Mechanistic Insights: Br-DOBS covalently binds to CA IX via diazo-mediated crosslinking, a mechanism absent in non-diazo analogues .
  • Synergistic Effects : Combined with te protective agents, Br-DOBS enhances hemolysis reduction by 40% in loxoscelism models .

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